molecular formula C9H8BrNO2 B595566 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1246651-99-9

7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B595566
CAS No.: 1246651-99-9
M. Wt: 242.072
InChI Key: IYSDCEZFENKVMP-UHFFFAOYSA-N
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Description

7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an oxazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Cyclization: Formation of the oxazinone ring through cyclization reactions.

    Methylation: Introduction of a methyl group at the 5th position.

The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and cyclization can be achieved using various catalysts and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-2(4H)-one: Similar structure but with a different position of the oxazinone ring.

    5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom at the 7th position.

    7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 5th position.

Uniqueness

The presence of both the bromine atom at the 7th position and the methyl group at the 5th position makes 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-bromo-5-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSDCEZFENKVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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